2-Amino-5-methylpyridine 1-oxide

Übersicht

Beschreibung

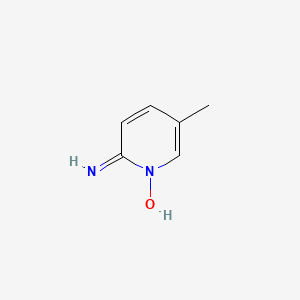

2-Amino-5-methylpyridine 1-oxide is a heterocyclic organic compound with a pyridine ring substituted with an amino group at the second position and a methyl group at the fifth position, along with an oxygen atom bonded to the nitrogen atom of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylpyridine 1-oxide typically involves the oxidation of 2-Amino-5-methylpyridine. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors such as 3-methylpyridine. The process includes the formation of an intermediate ammonium salt, which is then subjected to further reactions involving hydrogen bromide at elevated temperatures to yield the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-methylpyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the 1-oxide back to the parent amine.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, catalysts such as manganese dioxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as halogens, in the presence of suitable catalysts.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses .

Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

2-Amino-5-methylpyridine 1-oxide serves as a crucial intermediate in the synthesis of several pharmaceutical agents:

- Avosentan : An endothelin receptor antagonist used for treating diabetic nephropathy.

- Pirfenidone : An anti-inflammatory and antifibrotic agent used in the treatment of idiopathic pulmonary fibrosis.

- Zolpidem : A sedative-hypnotic medication used for the treatment of insomnia .

These applications highlight the compound's significance in developing therapeutic agents that target various health conditions.

Biocatalytic Synthesis

Recent studies have explored the biocatalytic synthesis of heteroaromatic N-oxides, including derivatives of 2-amino-5-methylpyridine. A recombinant soluble di-iron monooxygenase was reported to effectively convert N-heterocycles into their corresponding N-oxides, showcasing an environmentally friendly approach to drug synthesis . This method avoids the use of harsh reagents and toxic solvents, making it a promising avenue for pharmaceutical manufacturing.

Agrochemical Applications

This compound is also utilized as an intermediate in the preparation of agrochemicals, particularly herbicides. The compound's derivatives have shown potential in enhancing crop protection and yield . The synthesis processes for these agrochemicals often leverage the compound's reactivity to form more complex structures that exhibit desired biological activity.

Synthesis and Yield Optimization

Research has focused on optimizing synthetic routes to improve yield and purity. For instance, new methods involving trialkylamines and electrophilic compounds have been developed to produce 2-amino-5-methylpyridine with higher efficiency compared to traditional methods . These advancements are critical for scaling up production for industrial applications.

Potential PET Tracers

A study investigated position-substituted analogues of 2-amino-pyridines as potential positron emission tomography (PET) tracers for imaging inducible nitric oxide synthase (iNOS). The findings indicated that certain derivatives showed promising properties for in vivo imaging, which could enhance diagnostic capabilities in medical imaging .

Safety Profile

While this compound has significant applications, it is essential to consider its safety profile. The compound is classified as hazardous due to its potential toxicity upon ingestion or skin contact. Proper handling and safety measures must be implemented during its synthesis and application .

Wirkmechanismus

The mechanism of action of 2-Amino-5-methylpyridine 1-oxide involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, which may play a role in its biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the interacting species .

Vergleich Mit ähnlichen Verbindungen

- 2-Aminopyridine 1-oxide

- 2-Amino-3-methylpyridine 1-oxide

- 2-Amino-4-methylpyridine 1-oxide

Comparison: 2-Amino-5-methylpyridine 1-oxide is unique due to the specific positioning of the amino and methyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Biologische Aktivität

2-Amino-5-methylpyridine 1-oxide (AMPO) is a pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is CHNO. Its structure features a pyridine ring substituted at the 2-position with an amino group and at the 5-position with a methyl group, along with an oxide functional group at the nitrogen atom.

Synthesis Methods:

- Amination Reactions: AMPO can be synthesized through the reaction of 3-methylpyridine with sodium amide or trialkylamines under specific conditions to yield the desired compound .

- Biocatalytic Methods: Recent studies have explored biocatalytic synthesis using recombinant enzymes, which provide a more environmentally friendly approach .

Biological Activity

The biological activity of AMPO is multifaceted, with implications in various fields including pharmacology, agriculture, and environmental science.

Pharmacological Properties

- Antimicrobial Activity: AMPO has shown promising results against various bacterial strains. In vitro studies indicate that it exhibits significant antibacterial properties, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects: Research has demonstrated that AMPO can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. It has been observed to inhibit nitric oxide synthase (iNOS), which is crucial in inflammatory responses .

- Cytotoxicity Against Cancer Cells: Preliminary studies suggest that AMPO may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells is currently under investigation.

Agrochemical Applications

AMPO serves as an intermediate in the synthesis of agrochemicals, particularly herbicides. Its derivatives have been utilized to enhance herbicidal efficacy while minimizing environmental impact .

Case Studies

Several case studies highlight the biological activity of AMPO:

- In Vivo Biodistribution Study: A study involving C57BL/6 mice evaluated the biodistribution of AMPO following administration with lipopolysaccharide (LPS). Results indicated altered distribution patterns that correlate with its anti-inflammatory properties .

- Computational Studies for Drug Discovery: Computational protocols have been employed to identify potential targets for AMPO as an inhibitor in cancer therapy. These studies focus on its interaction with key proteins involved in cancer progression .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

1-hydroxy-5-methylpyridin-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-2-3-6(7)8(9)4-5/h2-4,7,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODGFHIPQRIMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N)C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.